1,2-DIMETHYL-3-NITROBENZENE
Overview
Description
1,2-DIMETHYL-3-NITROBENZENE: is an organic compound with the chemical formula C8H9NO2 . It is a derivative of o-xylene, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group (-NO2). This compound is a yellow-colored, clear liquid with a characteristic odor and is almost insoluble in water . It is primarily used as an intermediate in the production of dyes, pharmaceuticals, and agricultural chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-DIMETHYL-3-NITROBENZENE is primarily synthesized through the nitration of o-xylene. The nitration process involves the reaction of o-xylene with a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at a temperature range of 120-140°C for about 4-6 hours . The molar ratio of o-xylene to the mixed acid is generally 1:1.2-1.5 .
Industrial Production Methods: An efficient continuous-flow nitration process has been developed for the industrial production of 3-nitro-o-xylene. This process optimizes parameters such as temperature, ratio of sulfuric acid to nitric acid, sulfuric acid concentration, flow rate, and residence time. Under optimal conditions, the yield of 3-nitro-o-xylene can reach 94.1%, with a product throughput of 800 g/h .
Chemical Reactions Analysis
Types of Reactions: 1,2-DIMETHYL-3-NITROBENZENE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrophthalic acid using nitric acid as an oxidant.
Reduction: Hydrogenation of 3-nitro-o-xylene can produce 3-amino-o-xylene.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as nitration to form other nitro derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, oxygen, or air as oxidants.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: 3-Nitrophthalic acid.
Reduction: 3-Amino-o-xylene.
Substitution: Various nitro derivatives.
Scientific Research Applications
1,2-DIMETHYL-3-NITROBENZENE is widely used in scientific research and industrial applications, including:
Pharmaceuticals: It is a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs such as mefenamic acid.
Agricultural Chemicals: It is used in the production of herbicides like pendimethalin.
Dyes: It serves as an intermediate in the manufacture of various dyes.
Other Applications: It is also used in the production of riboflavin and cardiovascular drugs like tolvaptan.
Mechanism of Action
The mechanism of action of 3-nitro-o-xylene involves its ability to undergo various chemical reactions due to the presence of the nitro group. The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes.
Comparison with Similar Compounds
4-Nitro-o-xylene: Another nitro derivative of o-xylene, which is used in similar applications but has different regioselectivity in reactions.
2-Nitro-o-xylene: A less common isomer with different chemical properties and applications.
Uniqueness: 1,2-DIMETHYL-3-NITROBENZENE is unique due to its specific position of the nitro group on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. Its high yield and efficiency in industrial production also make it a preferred choice for various applications .
Properties
IUPAC Name |
1,2-dimethyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHAWXWFPBPFOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Record name | 1,2-DIMETHYL-3-NITROBENZENE | |
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DSSTOX Substance ID |
DTXSID7025132 | |
Record name | 1,2-Dimethyl-3-nitrobenzene | |
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Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
1,2-dimethyl-3-nitrobenzene is a yellow liquid. (NTP, 1992), Liquid | |
Record name | 1,2-DIMETHYL-3-NITROBENZENE | |
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Record name | Benzene, 1,2-dimethyl-3-nitro- | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 240 °C | |
Record name | 1,2-DIMETHYL-3-NITROBENZENE | |
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Record name | 1,2-Dimethyl-3-nitrobenzene | |
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Flash Point |
225 °F (NTP, 1992) | |
Record name | 1,2-DIMETHYL-3-NITROBENZENE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in most organic solvents, Soluble in ethanol and carbon tetrachloride | |
Record name | 1,2-DIMETHYL-3-NITROBENZENE | |
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Record name | 1,2-Dimethyl-3-nitrobenzene | |
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Density |
1.1402 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1402 g/cu cm at 20 °C | |
Record name | 1,2-DIMETHYL-3-NITROBENZENE | |
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Record name | 1,2-Dimethyl-3-nitrobenzene | |
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Vapor Density |
5.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
0.0172 mm Hg at 25 °C /extrapolated/ | |
Record name | 1,2-Dimethyl-3-nitrobenzene | |
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Color/Form |
Pale yellow oil | |
CAS No. |
83-41-0, 25168-04-1 | |
Record name | 1,2-DIMETHYL-3-NITROBENZENE | |
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Record name | 1,2-Dimethyl-3-nitrobenzene | |
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Record name | 1,2-Dimethyl-3-nitrobenzene | |
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Record name | 3-nitro-o-xylene | |
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Record name | 3-NITRO-O-XYLENE | |
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Melting Point |
45 to 48 °F (NTP, 1992), 15 °C | |
Record name | 1,2-DIMETHYL-3-NITROBENZENE | |
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Record name | 1,2-Dimethyl-3-nitrobenzene | |
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